Home > Products > Screening Compounds P68635 > 6,7-Dichloroquinoxaline-2,3-dione
6,7-Dichloroquinoxaline-2,3-dione - 146847-76-9

6,7-Dichloroquinoxaline-2,3-dione

Catalog Number: EVT-8941776
CAS Number: 146847-76-9
Molecular Formula: C8H2Cl2N2O2
Molecular Weight: 229.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dichloroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family, which are bicyclic aromatic compounds containing nitrogen. This compound is notable for its potential applications in medicinal chemistry and materials science. It has garnered interest due to its biological activity, particularly as a competitive antagonist at certain receptor sites.

Source and Classification

6,7-Dichloroquinoxaline-2,3-dione is classified under the category of heterocyclic compounds, specifically as a quinoxaline derivative. It is synthesized through various chemical reactions involving 1,2-dicarbonyl compounds and diamines. The compound is often studied in the context of its synthesis methods, biological activities, and potential applications in drug development and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-dichloroquinoxaline-2,3-dione can be achieved through several methods. A notable approach involves the condensation reaction between phenylenediamine and glyoxal or other 1,2-dicarbonyl compounds.

  1. One-Minute Synthesis: A green and scalable method has been developed that allows for the synthesis of quinoxalines, including 6,7-dichloroquinoxaline-2,3-dione, in just one minute at room temperature using methanol as a solvent. This method achieved impressive yields (up to 93% isolated yield) with minimal environmental impact .
  2. Reflux Method: Another method involves refluxing the reactants at elevated temperatures (around 125 °C) for several hours. This traditional approach yields high purity and quantity of the product but requires more time and energy.
  3. Microwave Irradiation: Utilizing microwave irradiation can also enhance the yield of the compound significantly under controlled conditions .

These methods highlight the versatility of synthetic pathways available for producing 6,7-dichloroquinoxaline-2,3-dione.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6,7-dichloroquinoxaline-2,3-dione features a bicyclic ring system with two chlorine substituents at the 6 and 7 positions. The compound has the following characteristics:

  • Molecular Formula: C_8H_4Cl_2N_2O_2
  • Molecular Weight: 233.04 g/mol
  • Structural Representation: The compound can be represented using SMILES notation as ClC1=C(C(=CC(=C1Cl)N)N)C(=O)O.

The presence of chlorine atoms contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

6,7-Dichloroquinoxaline-2,3-dione participates in various chemical reactions due to its reactive functional groups. Key reactions include:

  1. Condensation Reactions: It can react with amines or other nucleophiles to form derivatives that may exhibit enhanced biological properties.
  2. Coordination Chemistry: The compound has been explored for its ability to form complexes with transition metals such as molybdenum. These complexes have been characterized for their potential applications in catalysis and materials science .
  3. Biological Activity: As a competitive antagonist at N-methyl-D-aspartate receptors, it inhibits specific binding sites associated with neurotransmission processes .

These reactions underline the compound's significance in both synthetic organic chemistry and pharmacology.

Mechanism of Action

Process and Data

The mechanism of action for 6,7-dichloroquinoxaline-2,3-dione primarily revolves around its role as an antagonist at glutamatergic receptors. It selectively inhibits binding at strychnine-insensitive glycine sites on N-methyl-D-aspartate receptors:

  • Competitive Inhibition: The compound competes with glycine for binding sites without affecting glutamate binding .

This selective inhibition suggests potential therapeutic applications in neurological disorders where modulation of glutamate signaling is crucial.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6,7-Dichloroquinoxaline-2,3-dione exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: The melting point is reported around 200 °C.

These properties are essential for understanding its behavior in various chemical environments and applications.

Applications

Scientific Uses

The scientific applications of 6,7-dichloroquinoxaline-2,3-dione are diverse:

  1. Pharmacology: Its role as a competitive antagonist at glutamate receptors makes it a candidate for research into treatments for neurological conditions such as epilepsy or schizophrenia.
  2. Material Science: The ability to form metal complexes opens avenues for its use in catalysis and materials development .
  3. Synthetic Chemistry: It serves as an important intermediate in the synthesis of other biologically active compounds.
Introduction to 6,7-Dichloroquinoxaline-2,3-dione in Neuropharmacology

Nomenclature and Structural Classification Within Quinoxaline Derivatives

The systematic chemical name 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (CAS Registry Number: 25983-13-5) precisely defines its molecular architecture according to International Union of Pure and Applied Chemistry conventions. It is alternatively designated as 6,7-Dichloro-2,3-quinoxalinedione or abbreviated as DCQX in historical research literature, though the latter abbreviation is avoided in formal scientific discourse per stylistic requirements. The compound belongs to the bicyclic heteroaromatic quinoxaline-dione chemical class, characterized by a fused benzene-pyrazine ring system with carbonyl functions at positions 2 and 3. Its molecular formula is C~8~H~4~Cl~2~N~2~O~2~, yielding a molecular weight of 231.04 g/mol [1] [5] [7].

Structurally, DCQX features chlorine substituents at the 6 and 7 positions of the quinoxaline nucleus, a configuration critically responsible for its distinctive pharmacological profile. The planar quinoxaline scaffold facilitates interaction with aromatic residues in binding pockets, while the electron-withdrawing chlorine atoms significantly influence electronic distribution, binding affinity, and steric accessibility at the glycine recognition site. This molecular architecture differentiates DCQX from related compounds such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), where nitro or cyano substituents confer distinct receptor selectivity patterns favoring non-N-Methyl-D-Aspartate receptors [4] [8]. The dione functionality at positions 2 and 3 is essential for receptor antagonism, serving as a bioisostere for the α-carboxylate group of endogenous amino acid ligands [3] .

Historical Context of DCQX in N-Methyl-D-Aspartate Receptor Research

The late 1980s witnessed transformative advances in glutamate receptor pharmacology, with researchers actively seeking compounds capable of discriminating between multiple receptor subtypes and allosteric sites within the N-Methyl-D-Aspartate receptor complex. Prior to DCQX's characterization, pharmacological tools could not adequately separate the contributions of the glutamate-binding site, ion channel domain, and the then-recently identified strychnine-insensitive glycine modulatory site. DCQX emerged during this pivotal era through systematic screening of quinoxalinedione derivatives, with seminal studies published between 1989–1990 establishing its unique mechanism [2] [3].

Yoneda and Ogita (1989) provided the first functional evidence that DCQX specifically abolished N-Methyl-D-Aspartate-mediated electrophysiological responses in rat brain preparations without affecting membrane properties or non-N-Methyl-D-Aspartate receptor signaling. This abolition occurred competitively and reversibly, suggesting direct interaction with a modulatory component rather than channel blockade. Crucially, they demonstrated that adding exogenous glycine completely reversed DCQX's inhibitory effects, providing foundational evidence for its glycine site selectivity [3]. Within a year, Ogita and colleagues (1990) substantiated these functional findings with comprehensive radioligand binding studies. Using [^3^H]glycine binding assays in Triton X-100-treated rat brain synaptic membranes, they established DCQX as a competitive antagonist with nanomolar affinity (IC~50~ = 300 nM) at strychnine-insensitive glycine binding sites. Critically, DCQX showed negligible activity at [^3^H]glutamate or [^3^H](±)-3-(2-carboxypiperazine-4-yl)propyl-1-phosphonate binding sites, unlike other quinoxalinediones examined concurrently [2].

These investigations resolved significant controversy in the field. Earlier nonselective quinoxalinediones (e.g., CNQX, DNQX) inhibited N-Methyl-D-Aspartate responses primarily through glycine site interactions despite initial characterizations as selective non-N-Methyl-D-Aspartate antagonists [4] [8]. DCQX's exceptional selectivity clarified this mechanistic confusion and established the glycine site as a pharmacologically tractable target independent of the glutamate recognition domain. The compound rapidly became a reference antagonist for defining glycine's obligatory role in N-Methyl-D-Aspartate receptor activation, influencing research trajectories in excitotoxicity, synaptic plasticity, and analgesic drug development .

Table 1: Key Historical Research Milestones for 6,7-Dichloroquinoxaline-2,3-dione

YearResearch MilestoneSignificance
1989First functional characterization (Yoneda & Ogita)Demonstrated specific abolition of N-Methyl-D-Aspartate responses reversible by glycine; proposed glycine site selectivity [3]
1990Comprehensive binding profile (Ogita et al.)Confirmed competitive antagonism at [^3^H]glycine sites (IC~50~ = 300 nM) without activity at glutamate binding sites [2]
1989Distinction from CNQX/DNQX (Kleckner & Dingledine)Established DCQX's unique selectivity profile versus broader-spectrum quinoxalinediones

Role of DCQX in Defining Glycine-Binding Site Pharmacology

Mechanism of Action as a Competitive Glycine Site Antagonist

DCQX functions as a high-affinity competitive antagonist exclusively targeting the strychnine-insensitive glycine co-agonist binding site on the N-Methyl-D-Aspartate receptor complex. This mechanism was definitively established through complementary electrophysiological and biochemical approaches. In functional assays using rat cortical neurons or brain slices, DCQX potently inhibited N-Methyl-D-Aspartate-evoked depolarizations without affecting baseline membrane conductance. Crucially, increasing glycine concentrations produced a parallel rightward shift in the DCQX concentration-response curve while maximal N-Methyl-D-Aspartate responses remained attainable at saturating glycine concentrations. This behavior exemplifies classical competitive antagonism, indicating mutually exclusive binding between DCQX and glycine at a common recognition domain [2] [3].

Radioligand displacement studies using [^3^H]glycine binding to synaptic membranes provided direct molecular evidence for this mechanism. DCQX displayed concentration-dependent inhibition of specific [^3^H]glycine binding with an IC~50~ value of 300 nM, consistent with electrophysiological estimates of functional potency. Scatchard analysis revealed that DCQX increased the apparent dissociation constant (K~d~) of [^3^H]glycine binding without altering the maximal number of binding sites (B~max~), confirming competitive kinetics. This contrasted sharply with compounds like 6-cyano-7-nitroquinoxaline-2,3-dione, which exhibited mixed inhibition patterns affecting both affinity and site density [2] [4]. DCQX's inactivity at [^3^H]glutamate, [^3^H]α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, or [^3^H]kainate binding sites established its exceptional selectivity for the glycine site over other ionotropic glutamate receptor subtypes or recognition domains [2] .

Pharmacological Specificity Profile

DCQX's singular distinction lies in its unparalleled selectivity among quinoxalinedione derivatives for the glycine site relative to other receptor targets. This specificity profile was rigorously quantified through comparative studies:

  • Glycine Site vs. Glutamate Site: DCQX (IC~50~ = 300 nM at glycine site) exhibited >1,000-fold selectivity over the glutamate-binding site on N-Methyl-D-Aspartate receptors, where it showed negligible affinity even at 100 μM concentrations. In contrast, 6-cyano-7-nitroquinoxaline-2,3-dione displaced both [^3^H]glycine and [^3^H]glutamate binding with similar micromolar potency [2] [4].
  • N-Methyl-D-Aspartate vs. Non-N-Methyl-D-Aspartate Receptors: Unlike 6,7-dinitroquinoxaline-2,3-dione or 6-cyano-7-nitroquinoxaline-2,3-dione—which blocked α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptors with nanomolar affinity—DCQX showed minimal activity at these non-N-Methyl-D-Aspartate ionotropic receptors even at concentrations exceeding 30 μM [2] [8] .
  • Glycine Site vs. Ion Channel Domains: DCQX did not inhibit [^3^H]dizocilpine binding to the phencyclidine site within the N-Methyl-D-Aspartate receptor channel, distinguishing its action from channel blockers like dizocilpine or magnesium [2].

Table 2: Receptor Selectivity Profile of 6,7-Dichloroquinoxaline-2,3-dione Versus Reference Quinoxalinediones

Target SiteDCQX Inhibition (IC~50~)6,7-Dinitroquinoxaline-2,3-dione Inhibition (IC~50~)6-Cyano-7-nitroquinoxaline-2,3-dione Inhibition (IC~50~)
Glycine Site (N-Methyl-D-Aspartate Receptor)0.3 μM [2]2.1 μM [8]5.7 μM [4]
Glutamate Site (N-Methyl-D-Aspartate Receptor)>100 μM [2]8.5 μM [8]12.4 μM [4]
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptor>30 μM [2] 0.5 μM [8]0.3 μM [4]
Kainate Receptor>30 μM [2] 1.8 μM [8]1.5 μM [4]

Research Applications in Elucidating Receptor Function

The exceptional selectivity of DCQX enabled its deployment as an indispensable probe for deciphering fundamental neurobiological principles:

  • Glycine's Obligatory Role: By selectively antagonizing glycine sites without confounding actions at other receptor domains, DCQX experiments established that glycine binding is an absolute requirement for N-Methyl-D-Aspartate receptor channel opening, even in the presence of saturating glutamate concentrations. DCQX application completely abolished N-Methyl-D-Aspartate-evoked currents and excitatory postsynaptic potentials that were glycine-dependent [3] .
  • Receptor Complex Allostery: Studies utilizing DCQX demonstrated bidirectional allosteric coupling between the glycine-binding site and other N-Methyl-D-Aspartate receptor domains. DCQX inhibition of [^3^H]dizocilpine binding potentiated by glutamate/glycine revealed that occupancy of the glycine site modulates channel blocker accessibility, providing evidence for intersubunit communication within the receptor complex [2].
  • Excitotoxicity Mechanisms: While nonselective quinoxalinediones like 6,7-dinitroquinoxaline-2,3-dione blocked both N-Methyl-D-Aspartate and kainate neurotoxicity, DCQX selectively protected against N-Methyl-D-Aspartate-induced neuronal death without affecting kainate toxicity. This demonstrated the specific contribution of glycine-site-dependent N-Methyl-D-Aspartate receptor activation in excitotoxic cascades [2] [8].
  • Synaptic Plasticity Studies: DCQX facilitated investigation of glycine site involvement in long-term potentiation induction. Its application inhibited long-term potentiation at Schaffer collateral-CA1 synapses without affecting baseline transmission, highlighting the glycine site's role in synaptic plasticity independent of gross excitation .

Properties

CAS Number

146847-76-9

Product Name

6,7-Dichloroquinoxaline-2,3-dione

IUPAC Name

6,7-dichloroquinoxaline-2,3-dione

Molecular Formula

C8H2Cl2N2O2

Molecular Weight

229.02 g/mol

InChI

InChI=1S/C8H2Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H

InChI Key

KPULYMSKFDKVDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NC(=O)C(=O)N=C21)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.